6-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride
Overview
Description
6-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrClFNO2S. It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 6-Bromo-3-cyano-2-fluorobenzene. This process can be carried out using chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electrophile.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3) as catalysts.
Nucleophilic Substitution: Typical reagents include primary or secondary amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
6-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride is utilized in various scientific research applications, including:
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Organic Synthesis: Used in the preparation of complex organic molecules and as a building block in combinatorial chemistry.
Material Science: Employed in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluorobenzenesulfonyl chloride: Similar in structure but lacks the cyano group.
6-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride: Differently substituted but shares similar reactivity.
Uniqueness
6-Bromo-3-cyano-2-fluorobenzenesulfonyl chloride is unique due to the presence of both cyano and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis compared to its analogs.
Properties
IUPAC Name |
6-bromo-3-cyano-2-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-5-2-1-4(3-11)6(10)7(5)14(9,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXVEZPWGOZZJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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